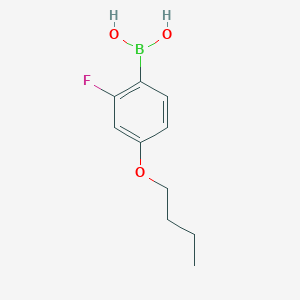

(4-Butoxy-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-butoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXQUICHOERLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278297 | |

| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107603-52-0 | |

| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107603-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Butoxy-2-fluorophenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-Butoxy-2-fluorophenyl)boronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a critical building block in contemporary drug discovery and materials science. As a versatile reagent in Suzuki-Miyaura cross-coupling reactions, its synthesis is of paramount importance for researchers developing complex molecular architectures.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the necessary safety protocols to ensure a successful and safe synthesis.

Strategic Overview: The Lithiation-Borylation Pathway

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate with a boron electrophile. For the target molecule, this compound, the most reliable and widely adopted strategy is the lithiation-borylation of a suitable halogenated precursor.[4][5] This method involves two key transformations:

-

Halogen-Metal Exchange: A highly reactive aryllithium species is generated by treating an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures.

-

Borylation & Hydrolysis: The nucleophilic aryllithium intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate or trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final boronic acid.[6][7]

This sequence provides a high-yielding and regioselective route to the desired product. The choice of a bromine atom as the halogen in the precursor is strategic; it undergoes lithium-halogen exchange much more readily than the fluorine atom, ensuring the correct isomer is formed.

Caption: General workflow for the lithiation-borylation synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and the maintenance of an inert atmosphere, is critical for success.

Reagents and Materials

Proper preparation and handling of reagents are foundational to the experiment's outcome. All glassware should be flame- or oven-dried immediately before use to eliminate moisture, which would otherwise quench the highly reactive organolithium intermediates.

| Reagent/Material | Grade | Supplier (Example) | CAS No. | Notes |

| 1-Bromo-4-butoxy-2-fluorobenzene | >98% | Sigma-Aldrich | 136239-66-2 | Starting material. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | EXTREMELY HAZARDOUS . Pyrophoric.[8][9] |

| Triisopropyl borate | >98% | Sigma-Aldrich | 5419-55-6 | Moisture-sensitive, flammable liquid.[10] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | 109-99-9 | Required for reaction solvent. |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | 7647-01-0 | Used for hydrolysis/work-up. |

| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | Used for extraction. |

| Saturated NaCl solution (Brine) | N/A | Lab Prepared | N/A | Used for extraction wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | 7487-88-9 | Drying agent. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas | N/A | For maintaining an inert atmosphere. |

Synthesis Procedure

The following procedure is based on a 10 mmol scale.

PART A: Generation of the Aryllithium Intermediate

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 1-bromo-4-butoxy-2-fluorobenzene (2.49 g, 10.0 mmol) and anhydrous THF (50 mL).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.

-

Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid at this temperature.[6]

PART B: Borylation

-

Borate Addition: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (2.54 mL, 2.07 g, 11.0 mmol, 1.1 equiv) dropwise via syringe. A thick white precipitate may form.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approximately 16 hours) with continuous stirring. This ensures the 1,2-migration is complete.

PART C: Hydrolysis and Work-up

-

Quenching: Carefully cool the reaction mixture in an ice bath to 0 °C. Slowly and cautiously add 2 M HCl (25 mL) to quench the reaction and hydrolyze the boronate ester. Caution: This step is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

Caption: Step-by-step experimental workflow diagram.

Purification and Characterization

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxine anhydrides.[11][12] A robust purification strategy involves an acid-base extraction or recrystallization.

Purification by Recrystallization

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as toluene/hexanes or ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Results for this compound |

| Appearance | White to off-white solid |

| ¹H NMR | Chemical shifts corresponding to butoxy protons and aromatic protons. |

| ¹³C NMR | Peaks for all unique carbon atoms in the butoxy chain and the aromatic ring. |

| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the aromatic ring. |

| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 211.1 |

| Melting Point | Specific range to be determined experimentally. |

Safety, Handling, and Waste Disposal

This synthesis involves extremely hazardous materials and must only be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls (i.e., a fume hood).

-

n-Butyllithium (n-BuLi): This reagent is pyrophoric, meaning it can ignite spontaneously on contact with air.[9][13] It also reacts violently with water and other protic sources.[8] Always handle n-BuLi solutions under an inert atmosphere (N₂ or Ar) using proper syringe techniques. Ensure a Class D fire extinguisher (for combustible metals) is accessible.

-

Trialkyl Borates: Triisopropyl borate is a flammable liquid.[10] Keep it away from ignition sources. It is also moisture-sensitive and should be handled under dry conditions.

-

Organoboron Compounds: Boron compounds can cause irritation to the eyes, skin, and respiratory tract.[14][15] Avoid creating and inhaling dust.[14]

-

Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile) must be worn at all times.[16]

-

Waste Disposal:

-

Quench residual n-BuLi carefully and slowly by adding it to a non-reactive solvent like hexanes and then slowly adding a less reactive alcohol like isopropanol at low temperatures before final aqueous quenching.

-

All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations.

-

References

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P

-

The lithiation–borylation reaction - University of Bristol Research Portal. [Link]

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. [Link]

-

Lithiation- Borylation in Synthesis - University of Bristol. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. [Link]

- Process for purification of boronic acid and its derivatives - Google P

-

Purification of boronic acids? : r/chemistry - Reddit. [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. [Link]

-

Boron - ESPI Metals. [Link]

-

What safety precautions are needed when handling boron trioxide? - KingProlly. [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]

-

HAZARD SUMMARY - NJ.gov. [Link]

-

Organic Syntheses Procedure. [Link]

-

SAFETY DATA SHEET Boron (pieces) - Research Core Facilities. [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]

-

What precautions are needed when handling boron III oxide? - KingProlly. [Link]

-

Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Organic Syntheses Procedure. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]

-

(4-FLUOROPHENYL)BORONIC ACID - precisionFDA. [Link]

-

Suzuki Coupling Mechanism and Applications - YouTube. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. scispace.com [scispace.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Boron - ESPI Metals [espimetals.com]

- 15. king-boron.com [king-boron.com]

- 16. leapchem.com [leapchem.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to (4-Butoxy-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS Number 1107603-52-0 , is a highly functionalized arylboronic acid that has emerged as a critical building block in contemporary organic synthesis. Its unique substitution pattern—a nucleophilic butoxy group and an electron-withdrawing fluorine atom on the phenyl ring—provides chemists with a powerful tool for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, properties, and core applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and materials science.

Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[1] The introduction of fluorine and alkoxy groups onto the phenylboronic acid scaffold allows for the fine-tuning of steric and electronic properties, which is crucial for modulating the biological activity and pharmacokinetic profiles of target molecules.[2] This guide will delve into the practical aspects of utilizing this compound, providing field-proven insights and detailed protocols for its successful application.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The data presented below is for this compound and a closely related isomer, providing a solid foundation for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1107603-52-0 | N/A |

| Molecular Formula | C₁₀H₁₄BFO₃ | [3] |

| Molecular Weight | 212.03 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | General chemical knowledge |

| Melting Point | 75-80 °C (for isomer 5-Butoxy-2-fluorophenylboronic acid) | [3] |

| Boiling Point | 363 °C at 760 mmHg (for isomer 5-Butoxy-2-fluorophenylboronic acid) | [3] |

| Density | 1.15 g/cm³ (for isomer 5-Butoxy-2-fluorophenylboronic acid) | [3] |

Safety and Handling:

This compound, like many boronic acids, is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Hazard Codes: Xi (Irritant)[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can undergo dehydration to form boroxines.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry.[1] A common and reliable method involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[6] The following pathway illustrates a plausible synthesis for this compound starting from the commercially available 1-bromo-4-butoxy-2-fluorobenzene.

Caption: Plausible synthesis of this compound.

Causality Behind Experimental Choices:

-

Lithium-Halogen Exchange: The process begins with a lithium-halogen exchange using n-butyllithium (n-BuLi) at low temperatures (-78 °C) to prevent side reactions. This generates a highly reactive aryllithium species.[6]

-

Electrophilic Trapping: The aryllithium intermediate is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃), which acts as an electrophile. The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom.

-

Acidic Hydrolysis: The final step is acidic workup (e.g., with HCl), which hydrolyzes the borate ester to yield the desired boronic acid.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[7] It is one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and electronic materials.[8]

The Catalytic Cycle:

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The base plays a crucial role in activating the boronic acid for the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with an aryl bromide. It is based on established methods for similar substrates.[7][10]

Objective: To synthesize a substituted biaryl via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and phosphine ligand (0.04 mmol). Add this catalyst system to the reaction flask.

-

Solvent Addition and Degassing: Add the solvent mixture (e.g., 4 mL of dioxane and 1 mL of water). Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

Self-Validating System & Causality:

-

Excess Boronic Acid: An excess of the boronic acid is often used to compensate for potential homocoupling or protodeboronation side reactions, driving the reaction to completion.[10]

-

Choice of Base and Solvent: An aqueous base (like K₂CO₃ in a dioxane/water system) is essential for activating the boronic acid to form the more nucleophilic boronate species, which readily undergoes transmetalation.[9]

-

Ligand: The phosphine ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen through degassing a prerequisite for a successful and reproducible reaction.

Applications in Drug Discovery and Materials Science

The structural motifs accessible through this compound are of high interest to medicinal chemists and materials scientists.

-

Drug Discovery: The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups. The butoxy group increases lipophilicity, which can improve membrane permeability and influence the pharmacokinetic profile of a drug candidate. This reagent serves as a key intermediate for creating diverse libraries of compounds for screening against various biological targets.[8][11]

Caption: Role in a typical drug discovery workflow.

-

OLED Materials: In the field of Organic Light-Emitting Diodes (OLEDs), fluorinated and alkoxy-substituted biaryl cores are used to create materials with desirable electronic and photophysical properties. These substitutions can tune the HOMO/LUMO energy levels, leading to improved color purity, efficiency, and operational lifetime of OLED devices.[11]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling, allows researchers to systematically and efficiently construct novel molecules with tailored properties. From accelerating the discovery of new life-saving medicines to engineering the next generation of electronic displays, this compound provides a reliable and strategic entry point to valuable chemical space. A firm grasp of its properties, synthesis, and reaction protocols, as outlined in this guide, is key to unlocking its full potential.

References

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

García-García, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available at: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. Available at: [Link]

-

Liu, J., & Robins, M. J. (2005). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-deoxynucleosides and Nucleosides. Organic Letters. Available at: [Link]

-

ACS Omega. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Publications. Available at: [Link]

-

ResearchGate. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Available at: [Link]

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

LookChem. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid. Available at: [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

-

Asher, J. R., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

-

precisionFDA. (4-FLUOROPHENYL)BORONIC ACID. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

PubChem. 2-Fluorophenylboronic acid. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Butoxy-2-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Butoxy-2-fluorophenyl)boronic acid, a member of the versatile arylboronic acid family, is a key building block in modern organic synthesis. Its unique substitution pattern—a butoxy group providing steric and electronic influence, and a fluorine atom modulating reactivity and metabolic stability—makes it a valuable reagent in the synthesis of complex organic molecules. This is particularly true in the realms of pharmaceutical discovery and materials science, where precise control over molecular architecture is paramount.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. In the spirit of empowering researchers, where specific experimental data for this exact molecule is not publicly available, this guide offers insights from closely related analogues and details robust experimental protocols for determining these properties. This approach is designed to equip the practicing scientist with the necessary tools and knowledge to effectively utilize this reagent with a foundation of scientific integrity.

Chemical Identity and Structure

The foundational step in understanding any chemical reagent is to confirm its identity and structure. This compound is characterized by a phenyl ring substituted with a boronic acid group at position 1, a fluorine atom at position 2, and a butoxy group at position 4.

It is critical to distinguish this compound from its isomers, such as (2-Butoxy-4-fluorophenyl)boronic acid, as the positional differences of the substituents can significantly impact physical properties and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1107603-52-0 | [1] |

| Molecular Formula | C₁₀H₁₄BFO₃ | [1][2] |

| Molecular Weight | 212.03 g/mol | [2] |

| InChI | InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | [3] |

| InChI Key | PLWSVNYQYXGJJG-UHFFFAOYSA-N | [3] |

| SMILES | CCCCOc1ccc(c(c1)F)B(O)O | [1] |

Physicochemical Properties: Knowns, Analogues, and Determination

A thorough understanding of a compound's physicochemical properties is essential for its proper handling, storage, and application in chemical reactions. While specific experimental data for this compound is sparse in peer-reviewed literature, we can infer likely characteristics from its structure and from data on analogous compounds.

Table 2: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | (5-Butoxy-2-fluorophenyl)boronic acid (Isomer) | Phenylboronic Acid (Parent) | 4-Fluorophenylboronic acid (Analogue) |

| Appearance | Solid (presumed) | Not specified | White to yellow powder | White to off-white crystalline powder |

| Melting Point (°C) | Not available | 75-80[4] | 216[5] | 263-265[6] |

| Boiling Point (°C) | Not available | 363 at 760 mmHg[4] | Not applicable | 258.4 at 760 mmHg[6] |

| Solubility | Not available | Not available | Soluble in diethyl ether, ethanol; 10 g/L in water (20°C)[5] | Not specified |

| pKa | Not available | Not available | 8.83[5] | Not specified |

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids like boronic acids, a sharp melting range is expected for a pure sample. The presence of impurities or the corresponding boroxine (the dehydrated trimeric anhydride) can lead to a depressed and broadened melting range.

-

Sample Preparation: A small amount of the finely ground this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

-

Causality: The butoxy and fluoro substituents will influence the crystal lattice energy and thus the melting point relative to the parent phenylboronic acid. The extended butoxy chain may disrupt crystal packing, potentially leading to a lower melting point than simpler analogues.

Solubility

Solubility is a critical parameter for selecting appropriate reaction solvents and purification methods. Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[7][8]

-

Setup: A series of small test tubes are prepared, each containing approximately 10-20 mg of this compound.

-

Solvent Addition: A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are added dropwise to each tube with agitation.

-

Observation: The solubility is assessed qualitatively as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the solid at room temperature.

-

Causality: The butoxy group will increase the lipophilicity of the molecule, likely enhancing its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. The fluorine atom and the boronic acid moiety will contribute to its polarity.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly in forming boronate complexes. The pKa of phenylboronic acid is approximately 8.83.[5] Electron-withdrawing groups, such as the fluorine atom, are expected to lower the pKa, making the boronic acid more acidic.

-

Solution Preparation: A solution of this compound of known concentration is prepared in a mixed solvent system (e.g., water/DMSO) if aqueous solubility is low.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Causality: The electron-withdrawing inductive effect of the ortho-fluorine substituent is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to unsubstituted phenylboronic acid.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butoxy chain, and a broad signal for the hydroxyl protons of the boronic acid group. The aromatic signals will be split due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the boron will have a characteristic chemical shift, and the carbons attached to the fluorine and oxygen atoms will also be in predictable regions. C-F coupling will be observable.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

¹¹B NMR: This technique is highly informative for boronic acids, with the chemical shift providing information about the coordination state of the boron atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretch: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the butoxy group and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

B-O stretch: A strong band typically found in the 1300-1400 cm⁻¹ region.[10]

-

C-O stretch: A band in the 1200-1300 cm⁻¹ region for the aryl ether.

-

C-F stretch: A band in the 1000-1100 cm⁻¹ region.

Synthesis and Reactivity

General Synthesis Strategy

A plausible and common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[11]

Diagram: Plausible Synthesis Workflow

Caption: General synthetic route to this compound.

Key Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl structures.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. The electronic and steric properties of this compound will influence the optimal reaction conditions. The ortho-fluorine substituent can impact the rate of transmetalation, a key step in the catalytic cycle.

Safety and Handling

Based on available safety data for this class of compounds, this compound should be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines over time, especially at elevated temperatures.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While a complete, experimentally verified dataset of its physicochemical properties is not yet fully compiled in the public domain, this guide provides a robust framework for its use. By understanding its chemical identity, leveraging data from analogous compounds, and applying the detailed experimental protocols provided, researchers can confidently and effectively incorporate this reagent into their synthetic strategies. The principles of structure-property relationships and sound experimental design remain the cornerstones of successful chemical research.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. [Link]

-

LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

-

ResearchGate. (2020). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. scbt.com [scbt.com]

- 3. 2-Butoxy-4-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Butoxy-2-fluorophenyl)boronic Acid: An In-Depth Technical Guide to Its Reactivity in Organic Solvents

January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of (4-Butoxy-2-fluorophenyl)boronic acid in various organic solvents, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust framework for experimental design and optimization. We will delve into the nuanced interplay of solubility, stability, and catalytic parameters that govern the successful application of this versatile reagent. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the protocols described are both effective and self-validating. All key claims are substantiated with citations to authoritative literature.

Introduction: The Strategic Value of this compound

This compound is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the unique combination of a reactive boronic acid moiety and a substituted phenyl ring. The para-butoxy group, an electron-donating substituent, and the ortho-fluoro group, an electron-withdrawing substituent, create a distinct electronic and steric environment that influences the molecule's reactivity and solubility. Understanding these characteristics is paramount for designing efficient and reproducible synthetic routes.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of carbon-carbon bond formation, and arylboronic acids are key players in this transformation.[1] The successful execution of these couplings is highly dependent on the careful selection of reaction parameters, with the solvent playing a pivotal role. This guide will explore the critical factors that researchers and drug development professionals must consider when utilizing this compound in organic solvents.

Physicochemical Properties and their Implications

While specific experimental data for this compound is not extensively published, we can infer its properties based on the behavior of structurally similar compounds.

Solubility Profile

The solubility of an arylboronic acid is a critical factor in achieving homogeneous reaction conditions, which often leads to faster reaction rates and higher yields. Phenylboronic acid itself is soluble in most polar organic solvents.[2] The presence of the butoxy group in this compound is expected to enhance its solubility in a range of organic solvents compared to unsubstituted phenylboronic acid, particularly in less polar solvents.[3]

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Estimated Solubility | Rationale and Considerations |

| Tetrahydrofuran (THF) | 4.0 | High | Aprotic ether, generally a good solvent for boronic acids.[4] |

| 1,4-Dioxane | 4.8 | High | Similar to THF, often used in Suzuki couplings. |

| Dimethylformamide (DMF) | 6.4 | Very High | Polar aprotic solvent, excellent for dissolving a wide range of organic compounds. However, its high boiling point can complicate product isolation. |

| Toluene | 2.4 | Moderate | Nonpolar aromatic solvent. The butoxy group should aid solubility. Often used in Suzuki couplings, sometimes with a co-solvent.[5] |

| Ethanol | 5.2 | High | Polar protic solvent. Can participate in esterification with the boronic acid. |

| Water | 9.0 | Low | While some boronic acids have limited water solubility, the butoxy group will likely decrease it further.[6] However, aqueous mixtures are common in Suzuki reactions. |

Expert Insight: The choice of solvent is not merely about dissolution. The solvent's ability to coordinate with the palladium catalyst and the boronic acid itself can significantly influence the reaction mechanism and efficiency. For instance, polar aprotic solvents like DMF can accelerate the reaction but may also promote side reactions.

Stability and Decomposition Pathways

Arylboronic acids are susceptible to several decomposition pathways, with protodeboronation being a significant concern, especially for electron-deficient or sterically hindered boronic acids.[7] The ortho-fluoro substituent in this compound increases the electrophilicity of the boron center, potentially making it more susceptible to nucleophilic attack and subsequent protodeboronation.

Caption: Key decomposition pathways for this compound.

Trustworthiness through Self-Validation: To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents, and to perform the reaction under an inert atmosphere. The progress of the reaction should be monitored closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to increased decomposition.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent application of this compound. The choice of solvent, catalyst, and base are interdependent and must be optimized for each specific substrate pairing.

The Role of the Solvent in the Catalytic Cycle

The solvent influences multiple stages of the Suzuki-Miyaura catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Caption: The influence of the solvent on the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Solvent Systems

The optimal solvent system for a Suzuki-Miyaura coupling involving this compound will depend on the coupling partner and the desired reaction conditions.

Table 2: Recommended Solvent Systems for Suzuki-Miyaura Coupling

| Solvent System | Advantages | Disadvantages | Recommended for... |

| Toluene/Water | Good for a wide range of substrates, biphasic nature can aid in product separation.[5] | May require a phase-transfer catalyst for efficient reaction. | General purpose, especially with less polar coupling partners. |

| Dioxane/Water | Homogeneous for many reactions, often gives high yields. | Dioxane is a suspected carcinogen and requires careful handling. | When a single-phase system is desired for kinetics and reproducibility. |

| DMF/Water | Highly polar, can accelerate reactions. | High boiling point can make workup difficult, potential for side reactions.[8] | Challenging couplings that require higher temperatures and polarity. |

| THF/Water | Lower boiling point than dioxane, good solvent for boronic acids. | Can be prone to peroxide formation. | Reactions at moderate temperatures where easy solvent removal is desired. |

Expertise in Action: For a challenging coupling with an electron-rich aryl halide, a more polar solvent system like DMF/water might be necessary to facilitate the oxidative addition step. Conversely, for a very reactive aryl iodide, a less polar system like toluene/water may be sufficient and offer a simpler workup.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of Suzuki-Miyaura reactions using this compound.

General Protocol for a Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

-

Schlenk flask or sealed microwave vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

Table 3: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, wrong base/solvent combination. | Use a fresh batch of catalyst, screen different ligands (e.g., SPhos, XPhos for challenging couplings), increase temperature, try a stronger base (e.g., K₃PO₄), or a more polar solvent. |

| Protodeboronation of Boronic Acid | Presence of water or acid, prolonged reaction time. | Use anhydrous solvents and reagents, perform under inert atmosphere, use a milder base, and monitor the reaction to avoid unnecessary heating. |

| Formation of Homocoupling Products | Catalyst decomposition, presence of oxygen. | Degas solvents thoroughly, use a more stable catalyst, or add a phosphine ligand to stabilize the Pd(0) species. |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its reactivity in organic solvents, particularly in the context of the Suzuki-Miyaura coupling, is governed by a delicate balance of solubility, stability, and the judicious choice of catalytic system. While a lack of extensive published data necessitates a degree of empirical optimization, the principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently and efficiently leverage the synthetic potential of this compound in their drug discovery and materials science endeavors.

References

-

Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Solubility of phenylboronic compounds in water. (2017, November 2). SciSpace. Retrieved January 11, 2026, from [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017, September 7). PubMed. Retrieved January 11, 2026, from [Link]

-

Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020, August 13). Journal of Chemical & Engineering Data. Retrieved January 11, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). PubMed. Retrieved January 11, 2026, from [Link]

-

p-Fluorophenylboronic acid. (2024, April 10). ChemBK. Retrieved January 11, 2026, from [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved January 11, 2026, from [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 11, 2026, from [Link]

- Boronic ester and acid compounds. (n.d.). Google Patents.

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

1H NMR characterization of (4-Butoxy-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to the ¹H NMR Characterization of (4-Butoxy-2-fluorophenyl)boronic acid

Introduction

This compound is a key building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceuticals and advanced materials through Suzuki-Miyaura cross-coupling reactions. Its utility stems from the unique electronic and steric properties conferred by its substituents: a para-butoxy group, an ortho-fluorine atom, and the versatile boronic acid moiety. Accurate structural verification and purity assessment are paramount for its successful application, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose.

This technical guide provides a comprehensive exploration of the ¹H NMR characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the underlying principles governing the spectrum's appearance, offers field-proven experimental protocols, and provides a detailed, peak-by-peak analysis to empower users with a robust understanding of this molecule's NMR signature.

Section 1: The Theoretical Framework of the ¹H NMR Spectrum

A nuanced interpretation of the ¹H NMR spectrum of this compound requires an understanding of how each substituent electronically influences the magnetic environment of the molecule's protons.

Foundational Principles: Chemical Shift and Coupling

The position of a proton signal along the x-axis of an NMR spectrum, its chemical shift (δ) , is determined by the local electron density around the nucleus. Electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and moving its signal upfield (to a lower ppm value).

Spin-spin coupling (J-coupling) arises from the interaction of the magnetic moments of non-equivalent nuclei through the intervening chemical bonds. This interaction splits a single peak into a multiplet (e.g., a doublet, triplet), with the magnitude of the splitting, the coupling constant (J), measured in Hertz (Hz).

The Influence of Aromatic Substituents

The three substituents on the phenyl ring—butoxy, fluorine, and boronic acid—each exert distinct and predictable effects on the aromatic protons.

-

Butoxy Group (-OC₄H₉): As an alkoxy group, the butoxy substituent is a strong electron-donating group through resonance, increasing electron density primarily at the ortho and para positions. This shielding effect moves the signals of adjacent protons upfield.

-

Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect that deshields nearby protons.[1] However, like other halogens, it also possesses lone pairs that can be donated into the π-system, a weaker resonance effect that shields the ortho and para positions.[2] For fluorine, the inductive effect typically dominates, leading to a net deshielding of adjacent protons. A critical feature of fluorine is its nuclear spin (I=½), which causes it to couple with nearby protons, resulting in characteristic splitting patterns known as H-F coupling.[3][4]

-

Boronic Acid Group (-B(OH)₂): The boronic acid group is generally considered electron-withdrawing, which deshields protons on the aromatic ring. A significant practical challenge with boronic acids is their propensity to form cyclic trimers called boroxines through intermolecular dehydration.[5][6] This equilibrium between the monomer and the boroxine can lead to broadened signals or multiple sets of peaks in the NMR spectrum, complicating interpretation.[6][7]

The Boronic Acid Protons (-B(OH)₂)

The two protons of the boronic acid's hydroxyl groups are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange typically results in a single, broad signal in the ¹H NMR spectrum.[8] The chemical shift of this peak is highly dependent on concentration, solvent, temperature, and water content. Its identity can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the -B(OH)₂ signal will disappear due to proton-deuterium exchange.

Section 2: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The protocol described below is a self-validating system designed to yield a clear, interpretable spectrum of this compound.

Sample Preparation Workflow

The primary challenge in preparing boronic acid samples is mitigating the formation of boroxine anhydrides, which can compromise spectral quality.[5][7] The choice of solvent is therefore critical.

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection & Dispensing: Transfer the solid into a clean, dry vial. Add 0.6–0.7 mL of a suitable deuterated solvent.

-

Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) or Methanol-d₄. These polar, coordinating solvents effectively break up the boroxine trimers, resulting in sharp, well-defined spectra.[5][7] Methanol-d₄ will cause the B(OH)₂ protons to exchange and become invisible, simplifying the spectrum.[7]

-

Avoid if Possible: CDCl₃ (Chloroform-d). While common, this non-coordinating solvent often leads to poor solubility and promotes oligomerization, yielding complex or uninterpretable spectra for many boronic acids.[7]

-

-

Dissolution: Vortex or gently sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Freq. | 400-500 MHz | Provides sufficient resolution for analyzing complex splitting patterns. |

| Pulse Program | Standard 1D Proton (zg30) | A simple 30-degree pulse is sufficient for quantitative analysis with adequate relaxation delay. |

| Number of Scans | 16-64 | Signal-to-noise ratio can be improved by increasing the number of scans. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between pulses. |

| Acquisition Time (aq) | ~3-4 seconds | Ensures good digital resolution of the resulting signals. |

| Spectral Width (sw) | ~16 ppm | Covers the full range of expected proton chemical shifts. |

| Reference | TMS (Tetramethylsilane) at 0 ppm | The standard internal reference for ¹H NMR. |

Section 3: Detailed Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound can be logically deconstructed into three regions: the aromatic protons, the aliphatic butoxy protons, and the labile boronic acid protons.

Caption: Structure with Aromatic Proton Labels.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for each unique proton in the molecule, assuming the spectrum is recorded in DMSO-d₆.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet (br s) | N/A |

| H6 | 7.5 - 7.7 | Triplet (t) | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F) ≈ 8.5 Hz |

| H5 | 6.8 - 7.0 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 Hz |

| H3 | 6.7 - 6.9 | Doublet of Doublets (dd) | ³J(H3-F) ≈ 12.0 Hz, ⁴J(H3-H5) ≈ 2.5 Hz |

| -OCH₂- | ~4.1 | Triplet (t) | ³J ≈ 6.5 Hz |

| -OCH₂CH₂- | ~1.7 | Multiplet (m) | - |

| -CH₂CH₃ | ~1.4 | Sextet (sxt) | ³J ≈ 7.5 Hz |

| -CH₃ | ~0.9 | Triplet (t) | ³J ≈ 7.5 Hz |

Detailed Peak-by-Peak Analysis

-

Aromatic Region (δ 6.7-7.7 ppm):

-

H6: This proton is ortho to the electron-withdrawing boronic acid group and meta to the electron-donating butoxy group, placing it furthest downfield in the aromatic region. It is coupled to the adjacent H5 proton (³J, ortho H-H coupling) and to the fluorine atom three bonds away (³J, ortho H-F coupling). These two coupling constants are often coincidentally similar, causing the signal to appear as a triplet.

-

H5: This proton is ortho to the butoxy group and meta to both the fluorine and boronic acid groups. The strong shielding from the butoxy group shifts it significantly upfield. It is split into a doublet by the adjacent H6 (³J) and further split into a doublet of doublets by the H3 proton four bonds away (⁴J, meta H-H coupling).

-

H3: This proton is ortho to both the fluorine atom and the butoxy group. The deshielding from the ortho-fluorine is strong. It is split into a large doublet by the fluorine three bonds away (³J, ortho H-F coupling) and then further split into a doublet of doublets by the meta-coupled H5 proton (⁴J).

-

-

Aliphatic Region (δ 0.9-4.1 ppm):

-

-OCH₂- (δ ~4.1 ppm): The methylene group directly attached to the oxygen atom is the most deshielded of the aliphatic protons and appears as a clean triplet due to coupling with the adjacent methylene group.

-

Internal Methylene Groups (-CH₂CH₂-) (δ ~1.4-1.7 ppm): These two methylene groups have similar chemical environments and their signals often overlap, appearing as complex multiplets.

-

Terminal Methyl (-CH₃) (δ ~0.9 ppm): The terminal methyl group is the most shielded aliphatic proton and appears as a characteristic triplet, coupled to the adjacent methylene group.

-

-

Boronic Acid Protons (δ ~8.0-8.5 ppm):

-

In DMSO-d₆, the B(OH)₂ protons typically appear as a broad singlet. Its integration should correspond to two protons, though broadening can make accurate integration challenging. This peak will not be present if the spectrum is run in Methanol-d₄.

-

Section 4: Advanced Considerations and Troubleshooting

-

Confirming Assignments with 2D NMR: For absolute certainty in proton assignments, especially in novel or impure samples, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show correlations between J-coupled protons (e.g., H5 and H6; all adjacent protons in the butoxy chain), confirming their connectivity.

-

Managing Boroxine Formation: If broad aromatic signals or multiple sets of peaks are observed in a non-coordinating solvent like CDCl₃, it is a strong indication of boroxine formation.[6] The most effective solution is to re-prepare the sample in a coordinating solvent like DMSO-d₆ or Methanol-d₄.[7]

-

The "Broad Boron Signal": Standard NMR tubes are made of borosilicate glass, which can sometimes contribute a very broad, underlying signal in ¹¹B NMR. For highly sensitive boron NMR studies, quartz NMR tubes are recommended.[5] This is generally not an issue for routine ¹H NMR.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information, offering a unique signature derived from the interplay of its substituents. A successful characterization hinges on a three-pronged approach: understanding the theoretical basis for the observed chemical shifts and couplings, executing a robust experimental protocol designed to mitigate common issues like oligomerization, and performing a systematic, peak-by-peak analysis of the resulting spectrum. By following the principles and procedures outlined in this guide, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

-

ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

-

Reddit. The Effect of Fluorine in 1H NMR. (2024). Available from: [Link]

-

University of Rochester. Fluorine NMR. Available from: [Link]

-

National Institutes of Health (NIH). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available from: [Link]

-

Chemistry Stack Exchange. Strange 1H-NMR signals/signal ratio. (2015). Available from: [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Available from: [Link]

-

University of North Texas. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]

-

ACS Publications. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). Available from: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Available from: [Link]

-

ResearchGate. NMR spectra of allenylboronic acid 1a with the characteristic B(OH)2 peak "d". Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

13C NMR spectrum of (4-Butoxy-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to the 13C NMR Spectrum of (4-Butoxy-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, especially in the field of drug discovery, necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, is an indispensable tool for confirming the identity, purity, and structural integrity of this reagent. This guide provides a comprehensive, in-depth analysis of the , detailing experimental protocols, predicted chemical shifts, and the critical influence of its functional groups on the spectral features.

Introduction: The Role of 13C NMR in Structural Elucidation

In the landscape of pharmaceutical and materials science, arylboronic acids are cornerstone reagents. This compound, with its specific substitution pattern, offers unique electronic and steric properties that are leveraged in the synthesis of novel compounds. The presence of a fluorine atom, a butoxy group, and a boronic acid moiety on the phenyl ring creates a distinct electronic environment.

13C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule. For this compound, a proton-decoupled 13C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, while the coupling between the 19F and 13C nuclei provides crucial information about the proximity of carbon atoms to the fluorine substituent. This guide aims to equip researchers with the foundational knowledge to expertly acquire and interpret the 13C NMR spectrum of this important synthetic intermediate.

Molecular Structure and Carbon Environment Analysis

To interpret the 13C NMR spectrum, it is essential to first analyze the molecular structure and the electronic environment of each carbon atom. The structure and IUPAC numbering for this compound are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

The electronic effects of the substituents are as follows:

-

Boronic Acid [-B(OH)₂]: This group is generally considered a weak electron-withdrawing group. Its effect on the attached carbon (C1) can be complex, and the signal for this carbon is often broadened or, in some cases, not observed due to quadrupolar relaxation of the adjacent boron nucleus (¹¹B, I=3/2).[1][2]

-

Fluorine (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a strong electron-donating mesomeric effect (+M) due to its lone pairs. The most significant impact of fluorine in 13C NMR is the large one-bond coupling (¹JCF) and smaller long-range couplings (²JCF, ³JCF, etc.).[3][4][5] The carbon directly attached to fluorine (C2) will appear as a doublet with a large coupling constant and will be shifted significantly downfield.

-

Butoxy Group (-O-C₄H₉): The oxygen atom is strongly electron-donating through resonance (+M effect), which will cause significant upfield shifts (increased shielding) for the ortho (C3, C5) and para (not applicable here, as it's the point of attachment) positions relative to the butoxy group. The carbon attached to the oxygen (C4) will be shifted downfield. The aliphatic carbons of the butoxy chain (C7-C10) will appear in the typical alkane region of the spectrum (10-70 ppm).[6][7]

Experimental Protocol for 13C NMR Acquisition

The quality of the 13C NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate instrument parameters.

3.1. Sample Preparation

The choice of solvent is critical when working with boronic acids, as they are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[8][9] This oligomerization can lead to complex or uninterpretable NMR spectra.

-

Step 1: Solvent Selection:

-

Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (Methanol-d₄). These polar, protic solvents effectively break up the boroxine trimers through hydrogen bonding and solvation, resulting in a sharp spectrum of the monomeric boronic acid.[8]

-

Avoid: Chloroform-d (CDCl₃) is generally less ideal. While some boronic acids are soluble, the less polar nature of CDCl₃ may not be sufficient to fully prevent oligomerization, potentially leading to broad peaks or multiple sets of signals.[8]

-

-

Step 2: Concentration: Prepare a solution of approximately 15-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[10]

-

Step 3: Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.0 ppm). It is often added by the manufacturer to the deuterated solvent.

3.2. NMR Instrument Parameters (for a 125 MHz Spectrometer)

The following are typical parameters for a standard proton-decoupled 13C NMR experiment.

-

Pulse Program: zgpg30 (or a similar pulse sequence with a 30° pulse angle and power-gated proton decoupling).

-

Acquisition Time (AQ): ~1.0–1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is important to allow for the relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

-

Number of Scans (NS): 1024 to 2048 scans. A higher number of scans is required for 13C NMR due to the low natural abundance of the 13C isotope (~1.1%).

-

Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.[11]

Spectral Interpretation and Data Analysis

The proton-decoupled will display ten distinct signals, each corresponding to a unique carbon atom. The key features to analyze are the chemical shifts (δ) and the carbon-fluorine coupling constants (JCF).

4.1. Predicted Chemical Shifts and C-F Couplings

The following table summarizes the predicted chemical shifts and coupling patterns for each carbon atom. These predictions are based on established substituent effects and data from analogous compounds.[12][13][14][15]

| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Predicted JCF (Hz) | Rationale |

| C1 | ~125-135 | Doublet | ³JCF ≈ 3-5 Hz | Attached to Boron. Signal may be broad. |

| C2 | ~163-168 | Doublet (d) | ¹JCF ≈ 245-255 Hz | Directly attached to F; strong deshielding and large one-bond coupling. |

| C3 | ~102-108 | Doublet | ²JCF ≈ 20-25 Hz | Ortho to F and ortho to O-Bu; strong shielding from O-Bu dominates. |

| C4 | ~160-165 | Doublet | ³JCF ≈ 8-12 Hz | Attached to O-Bu; strong deshielding. |

| C5 | ~110-115 | Doublet | ⁴JCF ≈ 2-4 Hz | Ortho to O-Bu and meta to F; shielded by O-Bu. |

| C6 | ~135-140 | Doublet | ²JCF ≈ 5-8 Hz | Meta to O-Bu and meta to F. |

| C7 | ~68-70 | Singlet/Triplet | ⁵JCF ≈ 0-2 Hz | -O-C H₂- carbon of the butoxy group. |

| C8 | ~30-32 | Singlet/Triplet | ⁶JCF ≈ 0-2 Hz | -CH₂-C H₂- carbon of the butoxy group.[16] |

| C9 | ~18-20 | Singlet | - | -CH₂-C H₂-CH₃ carbon of the butoxy group. |

| C10 | ~13-15 | Singlet | - | Terminal -C H₃ of the butoxy group. |

4.2. Key Spectroscopic Features

-

The C-F Bond (C2): The most prominent and easily identifiable signal will be the doublet for C2, located far downfield (~165 ppm) with a very large splitting of approximately 250 Hz. This is the hallmark of a carbon directly bonded to a fluorine atom.[17]

-

The C-B Bond (C1): The signal for C1 is often difficult to observe. Boron-11 has a nuclear spin I=3/2, and its rapid quadrupolar relaxation provides an efficient relaxation pathway for the attached C1 carbon. This can lead to significant broadening of the C1 signal, sometimes to the point where it is indistinguishable from the baseline.[1] In cases where it is observed, it appears as a doublet due to the three-bond coupling with fluorine.

-